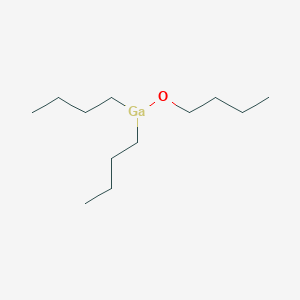![molecular formula C10H5NO3S B14317804 2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 106727-40-6](/img/structure/B14317804.png)
2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with an oxazole ring and a sulfanylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an amide or nitrile precursor.
Addition of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in a batch reactor, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can improve efficiency and scalability.
化学反応の分析
Types of Reactions
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the oxazole ring and sulfanylidene group.
2,3-Dihydro-4H-1-benzopyran-4-one: Another benzopyran derivative with a similar structure but lacking the oxazole ring and sulfanylidene group.
Uniqueness
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its complex structure, which includes both a benzopyran and an oxazole ring, as well as a sulfanylidene group
特性
CAS番号 |
106727-40-6 |
|---|---|
分子式 |
C10H5NO3S |
分子量 |
219.22 g/mol |
IUPAC名 |
2-sulfanylidene-3H-chromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C10H5NO3S/c12-9-7-8(14-10(15)11-7)5-3-1-2-4-6(5)13-9/h1-4H,(H,11,15) |
InChIキー |
RAZLOHKAZBAFDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)NC(=S)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
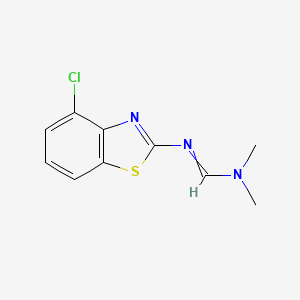
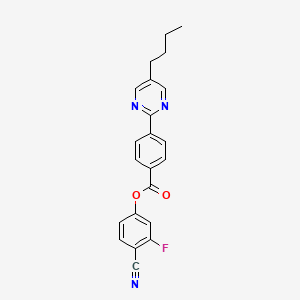
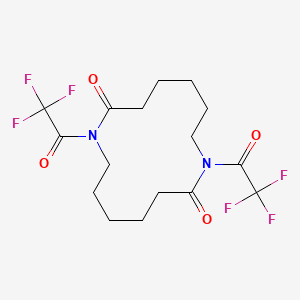

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

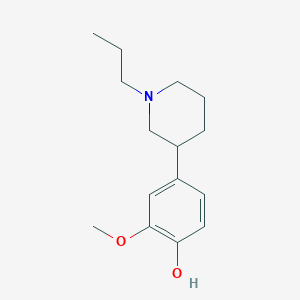
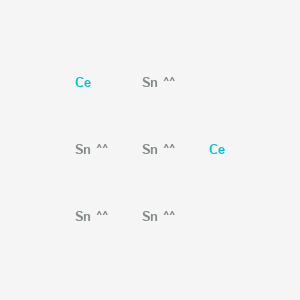
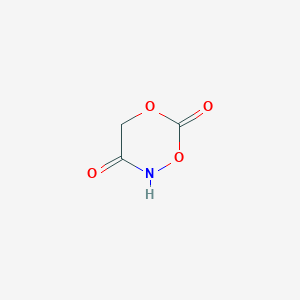
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
